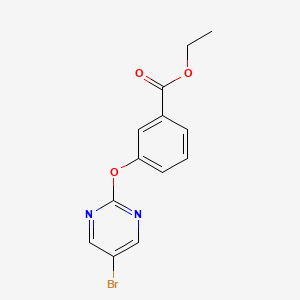

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Description

BenchChem offers high-quality Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTNLMWLGKYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695133 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-54-7 | |

| Record name | Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a bromopyrimidine ring linked via an ether bond to an ethyl benzoate moiety, suggests its utility as a scaffold or intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed analytical methodologies. The information presented herein is intended to support researchers in the effective utilization and characterization of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

-

IUPAC Name: ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]benzoate

-

CAS Number: 1086397-54-7

-

Molecular Formula: C₁₃H₁₁BrN₂O₃

-

Molecular Weight: 323.15 g/mol

-

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Method |

| Melting Point | 42-46 °C | Experimental |

| Boiling Point | ~451.3 °C | Predicted |

| pKa | ~ -1.14 | Predicted |

| LogP | ~ 3.5 | Predicted |

| Aqueous Solubility | Low | Inferred from LogP |

| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Typical for similar organic compounds |

| Appearance | Solid | Experimental |

Solubility

The low predicted aqueous solubility, inferred from a high LogP value, is a critical parameter for consideration in biological assays. For in vitro studies, the use of co-solvents such as dimethyl sulfoxide (DMSO) is recommended.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

-

Preparation of a Saturated Solution: Add an excess amount of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to a known volume of purified water (e.g., pH 7.4 phosphate-buffered saline) in a glass flask.

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand to permit the separation of the solid and liquid phases. Centrifugation may be employed to facilitate this process.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is reported as the mean concentration from at least three replicate experiments.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity. A high LogP, as predicted for this compound, often correlates with good membrane permeability but may also be associated with lower aqueous solubility and higher metabolic clearance.

Experimental Protocol for LogP Determination (Shake-Flask Method):

This protocol follows the OECD Guideline for the Testing of Chemicals, Section 107.[1]

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in either the n-octanol or water phase. Add the other phase to a separatory funnel in a defined volume ratio.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to separate completely.

-

Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The predicted pKa suggests that Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a very weak base. The pyrimidine ring contains nitrogen atoms that could potentially be protonated, but their basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the aryloxy linkage.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.[2][3][4][5][6]

Proposed Synthesis

A plausible synthetic route for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is via a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from ethyl 3-hydroxybenzoate would act as the nucleophile, displacing a bromine atom from 2,5-dibromopyrimidine.

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Step-by-Step Protocol:

-

Deprotonation: To a solution of ethyl 3-hydroxybenzoate in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride at room temperature. Stir the mixture to facilitate the formation of the corresponding phenoxide.

-

Nucleophilic Substitution: Add 2,5-dibromopyrimidine to the reaction mixture. The reaction is typically heated to promote the nucleophilic aromatic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (pyrimidine ring): Two singlets are expected for the two non-equivalent protons on the pyrimidine ring.

-

Aromatic Protons (benzoate ring): A complex multiplet pattern is anticipated for the four protons on the benzoate ring.

-

Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum:

The spectrum will show distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, an M+2 peak of similar intensity should also be observed, corresponding to the ⁸¹Br isotope.[12] Common fragmentation pathways may involve the cleavage of the ether linkage and the loss of the ethyl group from the ester.[13][14][15][16]

Caption: Predicted major fragmentation pathways for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in mass spectrometry.

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Acquire data in both positive and negative ion modes to observe the molecular ion and key fragment ions.

Safety and Handling

Based on available safety data for similar compounds, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the material safety data sheet (MSDS) for this specific compound before handling.

Applications in Drug Discovery

The structural motifs present in Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are of interest in medicinal chemistry. The pyrimidine ring is a common scaffold in a wide range of therapeutic agents. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This compound can serve as a valuable building block for the discovery of new drug candidates targeting various diseases.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthetic route, and analytical characterization methods for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. While some of the presented data is based on prediction and established methodologies for similar compounds, this guide offers a solid foundation for researchers to handle, characterize, and utilize this compound effectively in their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this potentially valuable molecule.

References

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Aqueous Solubility Assay. Bienta. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Semantic Scholar. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. chemguide.co.uk [chemguide.co.uk]

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate CAS number and structure

An In-Depth Technical Guide to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a key intermediate in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, a detailed synthetic protocol with mechanistic insights, standard analytical characterization methods, and its application as a structural motif in the development of complex therapeutic agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical building block.

Introduction to a Versatile Scaffolding Intermediate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure uniquely combines three key functional components: an ethyl benzoate group, a brominated pyrimidine ring, and an ether linkage. This combination provides multiple reaction sites for further chemical modification.

The brominated pyrimidine core is of particular interest as it is a common feature in molecules designed to target protein kinases, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer.[1] The bromine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets. The ethyl benzoate portion offers another handle for modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation. Understanding the synthesis and reactivity of this intermediate is therefore essential for its effective use in drug discovery pipelines.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are summarized below. These data are critical for planning reactions, purification, and for confirming the identity of the material.

| Property | Value | Reference |

| CAS Number | 1086397-54-7 | [2][3] |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [2][3] |

| Molecular Weight | 323.14 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid (typical) | General Knowledge |

| Boiling Point | 451.3 ± 51.0 °C (Predicted) | [2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |

| Synonyms | 3-(5-Bromo-pyrimidin-2-yloxy)-benzoic acid ethyl ester | [3] |

Chemical Structure

The molecular structure features a central oxygen atom linking a 3-substituted ethyl benzoate ring to the 2-position of a 5-bromopyrimidine ring.

Sources

- 1. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE CAS#: 1086397-54-7 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

Spectral data (NMR, IR, MS) for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound of interest in synthetic chemistry and drug discovery. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the structural characterization of this molecule. Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction to Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS No: 1086397-54-7) is a multi-functionalized organic molecule featuring a benzoate ester linked via an ether bridge to a brominated pyrimidine ring.[1] Its chemical formula is C₁₃H₁₁BrN₂O₃, with a molecular weight of approximately 323.14 g/mol .[1] The unique arrangement of its aromatic systems and functional groups makes spectroscopic analysis a critical tool for confirming its identity and purity. Understanding its spectral signature is paramount for its application in further synthetic transformations and biological screening.

The structural complexity, particularly the electronic effects of the bromine atom, the pyrimidine nitrogens, and the ether linkage, gives rise to a distinct and interpretable spectral fingerprint. This guide will systematically deconstruct each spectrum to assign key signals and correlate them to the molecular architecture.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts, coupling constants, and signal integration, supported by data from structurally related compounds such as ethyl benzoate.[2][3][4]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the four aromatic protons on the benzoate ring, and the two protons on the pyrimidine ring.

-

Ethyl Group:

-

δ ~4.40 ppm (quartet, 2H, J ≈ 7.1 Hz): This signal corresponds to the methylene protons (-O-CH₂-CH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because of coupling to the three protons of the methyl group.

-

δ ~1.40 ppm (triplet, 3H, J ≈ 7.1 Hz): This signal represents the methyl protons (-O-CH₂-CH₃). It is relatively upfield and appears as a triplet due to coupling with the two methylene protons.[2]

-

-

Benzoate Ring Protons:

-

δ ~8.70 ppm (singlet, 2H): The two protons on the pyrimidine ring (C11-H and C13-H) are expected to be significantly deshielded by the adjacent electronegative nitrogen atoms. Due to their chemical equivalence and distance from other protons, they would likely appear as a single sharp singlet.

-

-

Pyrimidine Ring Protons:

-

δ ~7.80-7.95 ppm (multiplet, 2H): These signals likely correspond to the protons ortho to the ester group (C6-H) and the proton para to the ether linkage (C5-H).

-

δ ~7.40-7.55 ppm (multiplet, 2H): These signals are attributed to the remaining benzoate protons (C2-H and C4-H), which are in a more complex environment influenced by both the ester and ether groups. A definitive assignment would require 2D NMR techniques.

-

¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 13 unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure.

-

Carbonyl Carbon:

-

Aromatic Carbons:

-

δ ~163.0 ppm (2C): Carbons C10 and C12 of the pyrimidine ring, bonded to nitrogen and bromine/oxygen, are expected to be highly deshielded.

-

δ ~158.0 ppm (2C): The remaining pyrimidine carbons (C11, C13) are also significantly downfield.

-

δ ~150.0 - 120.0 ppm (6C): This region contains the six carbons of the benzoate ring (C1-C6). The carbon attached to the ether oxygen (C3) will be the most downfield in this group, while the carbon attached to the ester group (C1) will also be significantly deshielded.

-

-

Aliphatic Carbons:

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The analysis is grounded in well-established correlation tables.

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands in this region confirm the presence of C-H bonds on the aromatic rings.

-

~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium bands corresponding to the stretching vibrations of the C-H bonds in the ethyl group.

-

~1725 cm⁻¹ (C=O Ester Stretch): A strong, sharp absorption band, highly characteristic of the carbonyl group in the ethyl ester functional group. The conjugation with the benzene ring slightly lowers the frequency from a typical aliphatic ester.[6]

-

~1600, ~1580, ~1470 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp bands of medium intensity, typical for the skeletal vibrations of the benzene and pyrimidine rings.

-

~1250 cm⁻¹ (Aryl-O-C Asymmetric Stretch): A strong band associated with the asymmetric C-O stretching of the aryl ether linkage.

-

~1100 cm⁻¹ (C-O-C Symmetric Stretch): A strong band from the symmetric stretching of the ester C-O bond.

-

~600-500 cm⁻¹ (C-Br Stretch): A weak to medium band in the fingerprint region, indicative of the carbon-bromine bond.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks corresponding to the molecular ion, reflecting the natural isotopic abundance of bromine.

-

m/z ≈ 322: Corresponds to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 324: Corresponds to the molecule containing the ⁸¹Br isotope.

-

These two peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.

-

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (m/z 277/279): Fragmentation involving the loss of ·OCH₂CH₃ (45 Da) from the molecular ion would lead to a prominent acylium ion.

-

Loss of Ethene (m/z 294/296): Cleavage of the ethyl group via loss of C₂H₄ (28 Da) is another common pathway for ethyl esters.

-

Benzoyl-type Cation (m/z 249/251): Cleavage of the ester C-O bond could lead to the [M - C₂H₅O₂]⁺ fragment.

-

Cleavage of the Ether Bond: Scission at the ether linkage can generate fragments corresponding to the bromopyrimidine and ethyl benzoate moieties, providing further structural confirmation.

-

Caption: Key fragmentation patterns for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

Summary of Spectral Data

| Technique | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~4.40 ppm (q) | -O-CH₂-CH₃ |

| ~1.40 ppm (t) | -O-CH₂-CH₃ | ||

| ~8.70 ppm (s) | Pyrimidine-H | ||

| ~7.80-7.95 ppm (m) | Benzoate-H | ||

| ~7.40-7.55 ppm (m) | Benzoate-H | ||

| ¹³C NMR | Chemical Shift (δ) | ~165.5 ppm | C=O (Ester) |

| ~163.0-120.0 ppm | Aromatic Carbons | ||

| ~61.5 ppm | -O-CH₂- | ||

| ~14.3 ppm | -CH₃ | ||

| IR | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ | C=O Stretch (Ester) |

| ~1250 cm⁻¹ | Aryl-O-C Stretch | ||

| ~600-500 cm⁻¹ | C-Br Stretch | ||

| MS | Mass-to-Charge (m/z) | ~322 / 324 | [M]⁺ / [M+2]⁺ |

| ~277 / 279 | [M - ·OC₂H₅]⁺ |

Experimental Protocols

The following are generalized yet robust protocols for the acquisition of spectral data for a solid organic compound like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.

NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters: Set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle with a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program. Set the spectral width to cover 0 to 220 ppm. A 45-degree pulse angle with a 2-second relaxation delay is typical. Acquire at least 1024 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]

IR Spectroscopy Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Acquisition

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (including the M+2 isotopic pattern) and major fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectral analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate provides an unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra correlate well with the expected electronic environments of the molecule's framework. IR spectroscopy confirms the presence of key functional groups, including the ester carbonyl and aryl ether linkages. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic isotopic pattern for bromine, with fragmentation data that further supports the proposed structure. This guide serves as an authoritative reference for the analytical characterization of this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

-

MassBank. (2008). ethyl benzoate. Retrieved from [Link]

Sources

- 1. ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE CAS#: 1086397-54-7 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

The Ascendant Role of Bromopyrimidine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Distribution

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a bromine atom onto this privileged structure gives rise to bromopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted potential of these molecules, delving into their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. By synthesizing technical data with field-proven insights, this document aims to serve as a critical resource for the advancement of novel therapeutics.

The Bromine Advantage: Enhancing the Pharmacological Profile of Pyrimidines

The introduction of a bromine atom to the pyrimidine ring is not a trivial modification. This halogen imparts unique physicochemical properties that can significantly enhance the therapeutic potential of the parent molecule. The bromine atom can act as a valuable synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries. Furthermore, its size and lipophilicity can improve binding affinity to target proteins and enhance cell membrane permeability, crucial factors for drug efficacy.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Bromopyrimidine derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

Kinase Inhibition: A primary mechanism through which bromopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain bromopyrimidine derivatives have been shown to be potent inhibitors of kinases such as Bcr-Abl tyrosine kinase, implicated in chronic myeloid leukemia, and Aurora kinases, which are key regulators of mitosis.[3][4] By competitively binding to the ATP-binding site of these enzymes, these derivatives block downstream signaling, leading to cell cycle arrest and apoptosis.

Topoisomerase II Inhibition: Another critical target for some bromopyrimidine derivatives is topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[5][6] By inhibiting this enzyme, these compounds introduce DNA strand breaks, ultimately triggering programmed cell death in rapidly dividing cancer cells.

Induction of Apoptosis: Several studies have indicated that bromopyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Bioactivity Data: Anticancer Potency

The in vitro cytotoxic activity of bromopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-pyrimidine Analogs | Hela (Cervical Carcinoma) | Potent Activity | [2] |

| 5-Bromo-pyrimidine Analogs | A549 (Lung Adenocarcinoma) | Potent Activity | [2] |

| 5-Bromo-pyrimidine Analogs | MCF-7 (Breast Adenocarcinoma) | Potent Activity | [2] |

| Thiazolopyrimidine Derivative (3d) | A498 (Renal Cell Carcinoma) | 3.5 | [5] |

| Hexahydrobenzo[7][8]thieno[2,3-d]pyrimidine (8) | Colon HT-29 | 41.67 (Topoisomerase IIα inhibition) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][9]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Bromopyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the bromopyrimidine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram of the MTT Assay Workflow:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Bromopyrimidine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1]

Mechanism of Antimicrobial Action

Dihydrofolate Reductase (DHFR) Inhibition: A key target for the antimicrobial activity of some pyrimidine derivatives is dihydrofolate reductase (DHFR).[10][11] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt microbial growth and replication. The 2,4-diaminopyrimidine scaffold, often present in these inhibitors, mimics the natural substrate of DHFR.[12]

Quantitative Bioactivity Data: Antimicrobial Potency

The antimicrobial efficacy of bromopyrimidine derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromo-pyrimidine Analogs | Staphylococcus aureus (Gram-positive) | Significant Activity | [1] |

| 5-Bromo-pyrimidine Analogs | Escherichia coli (Gram-negative) | Significant Activity | [1] |

| 5-Bromo-pyrimidine Analogs | Candida albicans (Fungus) | Significant Activity | [1] |

| Tetrahydropyrimidine (4f) | S. aureus, E. coli, K. pneumoniae | 22-45 µM | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[5][12][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Bromopyrimidine derivatives

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the bromopyrimidine derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of the Broth Microdilution Method:

Caption: Workflow of the broth microdilution method for MIC determination.

Antiviral Activity: A Promising Frontier

The broad biological activity of pyrimidine derivatives extends to the inhibition of viral replication.[14] While research into the antiviral potential of bromopyrimidine derivatives is an emerging field, preliminary studies on related pyrimidine compounds show promise against a variety of viruses, including influenza and human immunodeficiency virus (HIV).[15][16][17]

Mechanism of Antiviral Action

The mechanisms of antiviral action for pyrimidine derivatives are diverse and virus-specific. For HIV, some diarylpyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its activity.[15]

Quantitative Bioactivity Data: Antiviral Potency

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

| Compound Series | Virus | EC50 (µM) | Reference |

| Boronate-Containing Diarylpyrimidine (4a) | HIV-1 (Wild-type) | 0.005 - 0.648 | [15] |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [15] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[3][4][13]

Materials:

-

Susceptible host cell line

-

Virus stock

-

6-well or 12-well plates

-

Overlay medium (containing agarose or methylcellulose)

-

Bromopyrimidine derivatives

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the bromopyrimidine derivative and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the virus control wells.

-

Plaque Visualization: Fix and stain the cells with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Diagram of the Plaque Reduction Assay:

Caption: Workflow of the plaque reduction assay for antiviral activity.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of bromopyrimidine derivatives to selectively inhibit specific enzymes is a key driver of their therapeutic potential. As discussed, this includes protein kinases and DHFR.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][9][18]

Materials:

-

Kinase enzyme

-

Kinase substrate

-

ATP

-

Bromopyrimidine derivative (inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction including the enzyme, substrate, ATP, and varying concentrations of the bromopyrimidine derivative.

-

Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 of the inhibitor.

Diagram of the ADP-Glo™ Kinase Assay Principle:

Caption: Principle of the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Bromopyrimidine derivatives represent a versatile and potent class of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, often mediated through specific enzyme inhibition, underscores their importance in modern drug discovery. The synthetic tractability of the bromopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further research into the precise molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

-

Suresh Kumar, G. V., & Sridhar, K. A. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 9(1), 27-41. [Link]

-

Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 520-532. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. Bioorganic Chemistry, 103, 104134. [Link]

-

Fadda, A. A., et al. (2019). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 24(18), 3384. [Link]

-

Yuthavong, Y., et al. (2012). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. ACS Medicinal Chemistry Letters, 3(11), 935-939. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Drug Development Research, e70163. [Link]

-

Wang, Z., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 27(21), 7545. [Link]

-

Anderson, A. C. (2011). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5030-5034. [Link]

-

El-Emam, A. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-128. [Link]

-

Wierdl, M., et al. (2011). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 49(5), 1777-1785. [Link]

-

El-Sayed, N. A. F., et al. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Drug Discoveries & Therapeutics, 6(5), 253-260. [Link]

-

Jafar, H. V., et al. (2019). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. Journal of the Iranian Chemical Society, 16(10), 2235-2248. [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.protocols.io [content.protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. mdpi.com [mdpi.com]

- 11. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

In Silico Modeling of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound featuring the privileged pyrimidine scaffold. Recognizing the absence of a defined biological target for this specific molecule, this document emphasizes a structured, rational approach to computational drug discovery, beginning with fundamental molecular analysis and progressing through target identification, molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable, step-by-step protocols to navigate the early stages of the drug discovery pipeline. By leveraging established computational methodologies, we aim to elucidate the potential therapeutic applications of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and provide a robust template for the in silico evaluation of novel chemical entities.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic compound that incorporates this key heterocyclic motif. In silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of a compound's therapeutic potential.[2] By simulating interactions between a small molecule and its biological target, computational methods can predict binding affinity, elucidate mechanisms of action, and assess pharmacokinetic properties, thereby accelerating the identification and optimization of lead compounds.

This guide presents a comprehensive in silico workflow for the characterization of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. We will begin by analyzing its fundamental physicochemical properties and drug-likeness. Subsequently, we will outline a strategy for identifying and prioritizing potential biological targets. A detailed protocol for molecular docking against a representative protein kinase target will be provided, followed by an overview of molecular dynamics simulations for assessing complex stability. Finally, we will explore the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to complete the preclinical computational assessment.

Part 1: Foundational Analysis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

A thorough understanding of a molecule's physicochemical properties is the foundation of any drug discovery effort. These properties govern a compound's solubility, permeability, and ultimately, its bioavailability.

Physicochemical Properties

The predicted physicochemical properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are summarized in the table below. These values are calculated using computational algorithms and provide initial insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C13H11BrN2O3 | [3] |

| Molecular Weight | 323.14 g/mol | [3] |

| Boiling Point | 451.3±51.0 °C (Predicted) | [4] |

| Density | 1.488±0.06 g/cm3 (Predicted) | [4] |

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[5][6][7] The rule states that a compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

-

Molecular weight < 500 Daltons

-

LogP (octanol-water partition coefficient) < 5

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

Let's assess Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against these criteria:

| Lipinski's Rule | Value for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate | Compliance |

| Molecular Weight | 323.14 Da | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 5 (3 Oxygens, 2 Nitrogens) | Yes |

| LogP | ~3.5 (Predicted) | Yes |

Based on this analysis, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate complies with all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Part 2: Target Identification and Prioritization

With no pre-defined biological target, a critical step is to identify potential protein partners for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. In silico target identification methods can be broadly categorized into two approaches: ligand-based and structure-based.[8][9]

Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules often bind to the same or similar protein targets.

Workflow for Ligand-Based Target Identification:

Caption: Ligand-based target identification workflow.

Key Databases and Tools:

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[10]

-

PubChem: A public repository of small molecules and their biological activities.

-

SMMDB: A database of small molecule modulators and their targets, particularly useful for neurological diseases.[11]

-

DLiP-PPI: A database of molecules targeting protein-protein interactions.[12]

Structure-Based Target Prediction (Inverse Docking)

If a set of potential protein targets is available, inverse docking can be performed. This involves docking Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against a library of protein structures to predict which proteins it is most likely to bind to.

Given that the pyrimidine scaffold is a well-known kinase inhibitor, a focused library of kinase structures would be a logical starting point.[13][14][15]

Part 3: Molecular Docking Workflow: A Case Study with CDK2

To illustrate the practical application of in silico modeling, we will perform a molecular docking study of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate against Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target.[16] We will use the crystal structure of human CDK2 with PDB ID: 1KE9.[17]

Molecular Docking Workflow Diagram:

Caption: Molecular docking workflow.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

1. Protein Preparation: [18][19]

-

Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

-

Protocol:

-

Download the PDB file for CDK2 (e.g., 1KE9) from the RCSB Protein Data Bank.[17]

-

Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogen atoms.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in PDBQT format.

-

2. Ligand Preparation:

-

Objective: To generate a 3D structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate and prepare it for docking.

-

Protocol:

-

Obtain the 2D structure of the ligand (e.g., from PubChem or by drawing it in a chemical sketcher).

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

3. Grid Box Generation: [20]

-

Objective: To define the search space for the docking simulation around the active site of the protein.

-

Protocol:

-

Load the prepared protein PDBQT file into AutoDock Tools.

-

Identify the active site of CDK2. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

-

Define the center and dimensions of the grid box to encompass the entire active site.

-

4. Running AutoDock Vina: [21][22][23]

-

Objective: To perform the docking simulation.

-

Protocol:

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

5. Analysis of Results:

-

Objective: To analyze the docking poses and predict the binding affinity.

-

Protocol:

-

The output file will contain multiple binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

-

Visualize the top-ranked poses in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site.

-

Part 4: Post-Docking Analysis and Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic stability of the complex over time.[24][25]

Workflow for Molecular Dynamics Simulation:

Caption: Molecular dynamics simulation workflow.

Key Steps in MD Simulation using GROMACS: [26][27][28]

-

System Setup: The best-ranked docking pose is used as the starting structure. The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

-

Energy Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure stability.

-

Production MD: A long simulation is run to generate a trajectory of the system's atomic movements.

-

Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD) and to characterize the key interactions over time.

Part 5: In Silico ADMET Prediction

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[29][30] Several free and commercial web-based tools are available for these predictions.

Key ADMET Properties and Prediction Tools:

| ADMET Property | Description | Recommended Free Tools |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | SwissADME, ADMETlab 2.0[31][32] |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM[31] |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | SwissADME, pkCSM[31] |

| Excretion | Total clearance, Renal OCT2 substrate | pkCSM[31] |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitization | ADMETlab 2.0, pkCSM[31][32] |

Protocol for ADMET Prediction using SwissADME:

-

Navigate to the SwissADME website.[31]

-

Enter the SMILES string of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate or draw the structure.

-

Run the prediction.

-

Analyze the results for potential liabilities in its pharmacokinetic and toxicity profiles.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. By following the described methodologies, researchers can gain valuable insights into its drug-likeness, potential biological targets, binding interactions, and ADMET properties. The case study with CDK2 demonstrates a practical application of molecular docking for a plausible target class. The results from these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the journey from a chemical entity to a potential therapeutic candidate. It is imperative to remember that in silico predictions are models of reality and must be validated through rigorous experimental investigation.

References

- Benchchem. (n.d.). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Grokipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Lipinski's rule of five. Retrieved from [Link]

- Li, Y., Zhang, X., & Chen, Y. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 12, 708033.

- Al-Ostoot, F. H., Al-Mokhadresh, N. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). In Silico Drug Target Identification. Retrieved from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

-

YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]

-

GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

-

Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

PubMed. (n.d.). In Silico Drug-Target Profiling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

-

PubMed Central. (2020, September 15). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

- Benchchem. (n.d.). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

National Institutes of Health. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

-

RCSB PDB. (n.d.). 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. Retrieved from [Link]

-

BioInfoQuant. (2024, August 14). Mastering Molecular Docking with AutoDock Vina. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

Computer-Aided Drug Design Tutorials. (n.d.). Tutorial: Docking of CDK2 Inhibitors. Retrieved from [Link]

-

Read the Docs. (n.d.). AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

-

YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved from [Link]

-

AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

-

RCSB PDB. (2002, May 14). 1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. Retrieved from [Link]

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

-

PubMed Central. (n.d.). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Retrieved from [Link]

-

The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

-

RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved from [Link]

-

Frontiers. (2023, January 8). DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. Retrieved from [Link]

-

Oxford Academic. (2018, September 13). SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein-small molecule interactions databases. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE, 97% Purity, C13H11BrN2O3, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromopyridine-3-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ETHYL 3-(5-BROMOPYRIMIDIN-2-YLOXY)BENZOATE CAS#: 1086397-54-7 [chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ChEMBL - ChEMBL [ebi.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions [frontiersin.org]

- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 22. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 23. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 26. m.youtube.com [m.youtube.com]

- 27. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 28. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 29. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. ayushcoe.in [ayushcoe.in]

- 32. ADMETlab 2.0 [admetmesh.scbdd.com]

Determining the Solubility Profile of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, a compound of interest in contemporary drug discovery, across a range of common laboratory solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes a robust, first-principles experimental approach. It details the underlying principles of solubility, provides step-by-step protocols for the widely accepted saturation shake-flask method, and outlines analytical procedures for quantitative determination using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies to generate reliable and reproducible solubility data, a critical parameter in preclinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands as a cornerstone for a compound's developability. Solubility fundamentally influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[1] For a molecule like Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, understanding its behavior in various solvent systems is paramount for formulation development, purification strategies, and the design of subsequent in vitro and in vivo studies.

This guide provides a detailed roadmap for the systematic determination of the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. We will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step experimental workflow.

Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate:

| Property | Value | Source |

| CAS Number | 1086397-54-7 | [2] |

| Molecular Formula | C13H11BrN2O3 | [2] |

| Molecular Weight | 323.142 g/mol | [2] |

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate) and the solvent. A solute will more readily dissolve in a solvent that has similar polarity.

The structure of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, featuring a bromopyrimidine ring, a benzoate group, and an ethyl ester, suggests a molecule with both polar and non-polar characteristics. The aromatic rings and the bromine atom contribute to its lipophilicity, while the ester and ether linkages, along with the nitrogen atoms in the pyrimidine ring, introduce polar functionalities capable of hydrogen bonding.

To systematically investigate its solubility, a selection of solvents with a broad range of polarities is essential. Key solvent properties that inform this selection include the dielectric constant and polarity index.[4][5]

Table of Common Laboratory Solvents for Solubility Screening:

| Solvent | Type | Polarity Index | Dielectric Constant (ε) |

| Water | Polar Protic | 10.2 | 80.1 |

| Methanol | Polar Protic | 5.1 | 32.7 |

| Ethanol | Polar Protic | 4.3 | 24.6 |

| Isopropanol | Polar Protic | 3.9 | 19.9 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 |

| Acetone | Polar Aprotic | 5.1 | 20.7 |

| Dichloromethane (DCM) | Nonpolar | 3.1 | 8.9 |

| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 |

| Toluene | Nonpolar | 2.4 | 2.4 |

| Hexane | Nonpolar | 0.1 | 1.9 |

Experimental Determination of Equilibrium Solubility: The Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

General Experimental Workflow

The overall process for determining the solubility of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is depicted in the following workflow diagram.

Caption: Workflow for the saturation shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (solid)

-

Selected solvents (as per the table above)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and solvent-compatible filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-